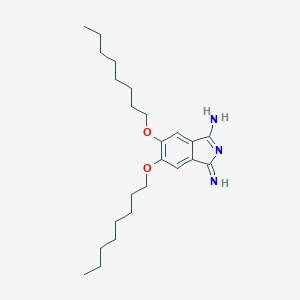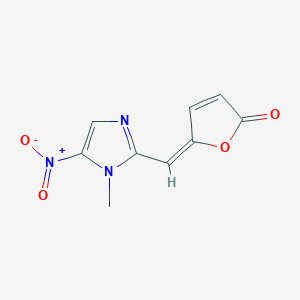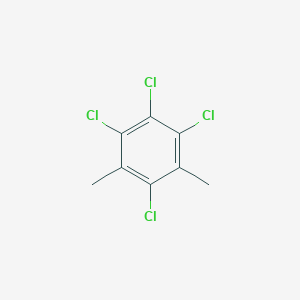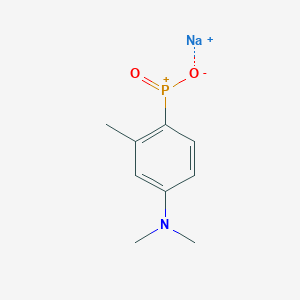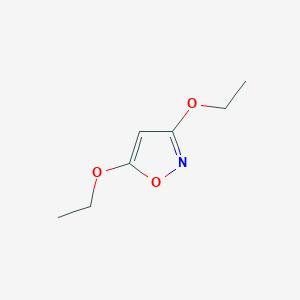
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-β-D-glucopyranose from D-mannose involves the use of diethylaminosulfur trifluoride (DAST) to achieve the inversion of configuration at the C-2 position, leading to the formation of the azido group. This method provides an efficient route to the target molecule, overcoming the limitations of previous approaches that required tedious, multistep processes (Pavliak & Kováč, 1991).
Molecular Structure Analysis
High-resolution mass spectrometry and crystallography studies reveal the detailed fragmentation pathways and molecular conformation of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-α-D-glucopyranose and its derivatives. These analyses provide insights into the stability and reactivity of the molecule under various conditions (Dougherty et al., 1973).
Chemical Reactions and Properties
The chemical behavior of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose is characterized by its reactions with different reagents and under various conditions. For instance, its conversion to glycosyl halides and subsequent glycosylation reactions highlight its utility in synthesizing a-glycosidic linkages. The azido group can be readily transformed into amino or acylamino functionalities, expanding the scope of its application in the synthesis of complex glycostructures (Pavliak & Kováč, 1991).
Physical Properties Analysis
The physical properties of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose, such as solubility, melting point, and crystalline structure, are critical for its handling and application in various synthetic procedures. These properties are influenced by the acetyl and azido substituents, which affect its reactivity and stability (Dougherty et al., 1973).
Chemical Properties Analysis
The chemical properties of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose are defined by its reactivity towards nucleophiles, electrophiles, and various reagents. These properties are crucial for its use in organic synthesis, especially in the formation of glycosidic bonds and the introduction of various functional groups into carbohydrate molecules (Pavliak & Kováč, 1991).
科学研究应用
Application 1: Fabrication of PLGA Nanoparticles
- Summary of the Application : This compound is used in the fabrication of poly (lactic-co-glycolic acid) (PLGA) nanoparticles. These nanoparticles are used for efficient and prospective in vivo metabolic processing .
- Methods of Application or Experimental Procedures : Two methods were investigated for fabricating these loaded PLGA nanoparticles: single emulsion solvent evaporation and the nanoprecipitation method. An improvised method for collecting synthesized nanoparticles without a high-speed centrifuge, based on molecular weight (MW)-dependent centrifugal filters, was also used .
- Results or Outcomes : The PLGA nanoparticles loaded with this compound were spherical in shape with consistent and reliable nanometric particle size. Preliminary in vivo studies showed poor engineering of cardiac glycoproteins, opening up avenues for these loaded nanoparticles for improved bioavailability and efficient metabolic engineering .
Application 2: Synthesis of Glucosamine Glycosyl Donors
- Summary of the Application : This compound is used as a starting material in the synthesis of a number of glucosamine glycosyl donors .
- Methods of Application or Experimental Procedures : The compound reacts with simple alkyl and carbohydrate alcohols in the presence of excess of anhydrous ferric chloride in dichloromethane to give stereoselectively the corresponding 1,2-trans glycosides .
- Results or Outcomes : The method provides a quick and efficient way to prepare glucosamine glycosyl donors .
Application 3: Preparation of Anionic Surfactants
- Summary of the Application : Phosphorylated derivatives of this compound have proven valuable in the study of substrates for inositol synthase, and for the preparation of anionic surfactants .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of these applications are not detailed in the source .
Application 4: Synthesis of Heparin-like GAGs
- Summary of the Application : This compound has been employed as a highly valuable intermediate towards the synthesis of heparin-like glycosaminoglycans (GAGs) .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of these applications are not detailed in the source .
Application 5: Synthesis of Other GlcN-containing Targets
- Summary of the Application : This compound is also a core intermediate relevant to the wider synthesis of other GlcN-containing targets .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of these applications are not detailed in the source .
安全和危害
未来方向
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose-loaded poly (lactic-co-glycolic acid) PLGA nanoparticles have been investigated for efficient and prospective in vivo metabolic processing . Preliminary in vivo studies with un-encapsulated Ac42AzGlc showed poor engineering of cardiac glycoproteins, opening up avenues for Ac42AzGlc-loaded nanoparticles for improved bioavailability and efficient metabolic engineering .
属性
IUPAC Name |
[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGHBQJLEHAMKJ-GNMOMJPPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde](/img/structure/B46409.png)
![Octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate](/img/structure/B46413.png)
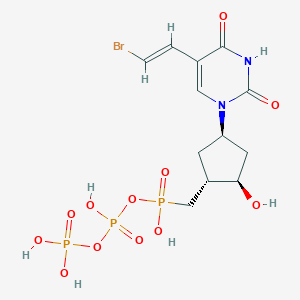
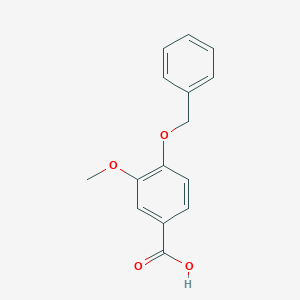
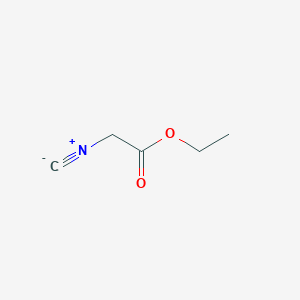
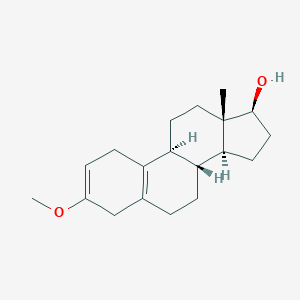
![4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B46426.png)
![Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate](/img/structure/B46427.png)
